molecular formula C12H13BrN2OS B3468028 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide

2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide

Cat. No. B3468028
M. Wt: 313.22 g/mol
InChI Key: CSHFPERFDWMDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide, also known as IMPEH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMPEH is a thiazole-based compound that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide is not fully understood. However, it has been proposed that this compound may act by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Moreover, this compound has been reported to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and have been implicated in the pathophysiology of epilepsy.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation. Moreover, this compound has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In animal models of epilepsy, this compound has been found to reduce the frequency and duration of seizures.

Advantages and Limitations for Lab Experiments

2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit potent biological activity at low concentrations. Moreover, this compound has been found to be relatively safe and well-tolerated in animal models. However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Moreover, the effects of this compound may vary depending on the experimental conditions and the animal model used.

Future Directions

There are several future directions for the study of 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide. First, further studies are needed to elucidate the exact mechanism of action of this compound. Second, more studies are needed to investigate the potential therapeutic applications of this compound in various disease models, including inflammatory disorders, epilepsy, and oxidative stress-related disorders. Third, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties. Finally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Scientific Research Applications

2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to exhibit potent anticonvulsant activity in animal models of epilepsy. Moreover, this compound has been reported to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders.

properties

IUPAC Name

2-(2-imino-1,3-thiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS.BrH/c1-9-2-4-10(5-3-9)11(15)8-14-6-7-16-12(14)13;/h2-7,13H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHFPERFDWMDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C=CSC2=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide
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2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide
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2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide
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2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide
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2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide

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